molecular formula C26H22ClN5O3 B2931951 N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1184985-53-2

N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2931951
CAS No.: 1184985-53-2
M. Wt: 487.94
InChI Key: STOFOARKUGGPCX-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a triazoloquinoxaline derivative featuring a chloro-methylphenyl acetamide backbone and a 3,5-dimethylphenoxy substituent. The molecular formula is inferred to be C26H22ClN5O3 (based on a positional isomer in ), with a molecular weight of 487.9 . The 3,5-dimethylphenoxy group contributes steric bulk and lipophilicity, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O3/c1-15-11-16(2)13-18(12-15)35-25-24-30-31(14-23(33)28-20-9-6-7-19(27)17(20)3)26(34)32(24)22-10-5-4-8-21(22)29-25/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOFOARKUGGPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C(=CC=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on available research.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN4O3C_{17}H_{17}ClN_{4}O_{3}, with a molecular weight of approximately 336.79 g/mol. The compound contains a chloro-substituted methylphenyl moiety and a triazoloquinoxaline structure, which are significant for its biological activity.

Property Value
Molecular FormulaC17H17ClN4O3
Molecular Weight336.79 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the chloro and methyl groups. The detailed synthetic pathway remains proprietary; however, it is essential to ensure high purity levels (≥95%) for reliable biological testing.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of quinoxaline and triazole have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds that target BRD4 and PARP1 have been highlighted for their dual-targeting capabilities in breast cancer models .

Antimicrobial Activity

Compounds containing triazole rings are known for their antimicrobial activities. Research has demonstrated that certain triazole derivatives exhibit significant antimicrobial effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, with MIC values ranging from 12.5 to 25 μg/ml . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Similar compounds have shown enhanced DPPH radical scavenging abilities compared to standard antioxidants like ascorbic acid . The presence of phenolic and triazole groups in the structure may contribute to these antioxidant effects.

Case Studies

While specific case studies focusing solely on this compound are scarce, several related studies provide insight into its potential applications:

  • Study on Triazole Derivatives : A study investigated various triazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their potency .
  • Antimicrobial Screening : Research on benzotriazole derivatives revealed promising antimicrobial properties against multiple bacterial strains. This suggests that similar compounds may possess comparable activities due to structural similarities .

Comparison with Similar Compounds

Positional Isomer: N-(2-chloro-4-methylphenyl)- Analog

Key Compound : CAS 1207048-57-4 ()

  • Structural Difference : The chloro and methyl groups on the phenyl ring are positioned at 2-chloro-4-methyl versus the target compound’s 3-chloro-2-methyl .
  • Molecular Formula : C26H22ClN5O3 (identical to the target compound).
  • Molecular Weight : 487.8.
  • Implications: Positional isomerism alters steric and electronic effects.

Morpholino-Substituted Analog

Key Compound : CAS 1189854-35-0 ()

  • Structural Difference: Replaces the 3,5-dimethylphenoxy group with a morpholino ring.
  • Molecular Formula : C22H21ClN6O3.
  • Molecular Weight : 452.9.
  • Implications: The morpholino group introduces polarity, likely improving aqueous solubility compared to the hydrophobic dimethylphenoxy group. However, reduced lipophilicity may limit membrane permeability. The lower molecular weight (452.9 vs. 487.9) aligns better with Lipinski’s rule for drug-likeness .

Trifluoromethyl-Containing Analogs

Key Compounds :

  • CAS 1260949-60-7 (): Features a trifluoromethyl group on the phenyl ring and an ethyl group on the triazoloquinoxaline. Molecular Formula: C20H15ClF3N5O2. Molecular Weight: 449.8.
  • CAS 1261001-43-7 (): Includes a propyl chain and trifluoromethyl group.
    • Molecular Formula : C21H17ClF3N5O2.
    • Molecular Weight : 463.8.

Implications :

  • The trifluoromethyl group enhances electronegativity and metabolic stability due to its strong electron-withdrawing effect.
  • Lower molecular weights (~449–463) compared to the target compound (487.9) may improve pharmacokinetic profiles .

Structural and Property Comparison Table

Compound (CAS) Substituent on Phenyl Ring Triazoloquinoxaline Substituent Molecular Formula Molecular Weight Key Features
Target Compound (Inferred) 3-chloro-2-methyl 3,5-dimethylphenoxy C26H22ClN5O3 487.9 High lipophilicity, bulky substituent
CAS 1207048-57-4 2-chloro-4-methyl 3,5-dimethylphenoxy C26H22ClN5O3 487.9 Positional isomerism alters steric effects
CAS 1189854-35-0 5-chloro-2-methyl Morpholino C22H21ClN6O3 452.9 Enhanced solubility, polar group
CAS 1260949-60-7 4-chloro-2-(trifluoromethyl) Ethyl C20H15ClF3N5O2 449.8 Trifluoromethyl enhances stability
CAS 1261001-43-7 4-chloro-3-(trifluoromethyl) Propyl C21H17ClF3N5O2 463.8 Longer alkyl chain increases lipophilicity

Research Implications and Gaps

  • Synthetic Routes : –2 describe general methods for acetamide synthesis (e.g., using hydrazides and mercaptoacetic acid), but target-specific protocols are unavailable.
  • Pharmacological Data: No activity or toxicity data are provided in the evidence, limiting direct efficacy comparisons.
  • Physicochemical Properties : Critical data (e.g., solubility, melting points) are missing, necessitating further experimental characterization.

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